molecular formula C13H11N5O3 B14659308 Pyrimido(5,4-e)-1,2,4-triazine-5,7(6H,8H)-dione, 6,8-dimethyl-3-phenyl-, 4-oxide CAS No. 41661-91-0

Pyrimido(5,4-e)-1,2,4-triazine-5,7(6H,8H)-dione, 6,8-dimethyl-3-phenyl-, 4-oxide

Cat. No.: B14659308
CAS No.: 41661-91-0
M. Wt: 285.26 g/mol
InChI Key: WWPIWUYDGLRTEG-UHFFFAOYSA-N
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Description

Pyrimido(5,4-e)-1,2,4-triazine-5,7(6H,8H)-dione, 6,8-dimethyl-3-phenyl-, 4-oxide: is a heterocyclic compound that belongs to the class of pyrimido-triazine derivatives

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of pyrimido(5,4-e)-1,2,4-triazine derivatives typically involves multi-step reactions starting from readily available precursors. Common synthetic routes may include:

    Cyclization Reactions: Involving the condensation of appropriate amines with diketones or aldehydes.

    Oxidation Reactions: Using oxidizing agents to introduce the oxide functionality.

Industrial Production Methods

Industrial production methods for such compounds often involve optimizing reaction conditions to maximize yield and purity. This may include:

    Catalysis: Using catalysts to enhance reaction rates.

    Temperature Control: Maintaining specific temperatures to favor desired reaction pathways.

    Purification Techniques: Employing crystallization, distillation, or chromatography to purify the final product.

Chemical Reactions Analysis

Types of Reactions

Pyrimido(5,4-e)-1,2,4-triazine derivatives can undergo various chemical reactions, including:

    Oxidation: Introduction of oxygen atoms into the molecule.

    Reduction: Removal of oxygen atoms or addition of hydrogen atoms.

    Substitution: Replacement of one functional group with another.

Common Reagents and Conditions

    Oxidizing Agents: Such as hydrogen peroxide or potassium permanganate.

    Reducing Agents: Such as sodium borohydride or lithium aluminum hydride.

    Substitution Reagents: Such as halogens or alkylating agents.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while substitution reactions may introduce new functional groups into the molecule.

Scientific Research Applications

Chemistry

In chemistry, pyrimido(5,4-e)-1,2,4-triazine derivatives are studied for their unique structural properties and reactivity. They are used as building blocks for the synthesis of more complex molecules.

Biology

In biology, these compounds are investigated for their potential as enzyme inhibitors, antimicrobial agents, and anticancer drugs. Their ability to interact with biological macromolecules makes them valuable in drug discovery.

Medicine

In medicine, pyrimido(5,4-e)-1,2,4-triazine derivatives are explored for their therapeutic potential. They may act as inhibitors of specific enzymes or receptors involved in disease pathways.

Industry

In industry, these compounds are used in the development of new materials, such as polymers and coatings, due to their stability and functional versatility.

Mechanism of Action

The mechanism of action of pyrimido(5,4-e)-1,2,4-triazine derivatives involves their interaction with molecular targets such as enzymes, receptors, or DNA. These interactions can modulate biological pathways, leading to therapeutic effects. The specific pathways and targets depend on the functional groups present in the molecule and the nature of the biological system.

Comparison with Similar Compounds

Similar Compounds

    Pyrimido(5,4-e)-1,2,4-triazine-5,7(6H,8H)-dione: Without the 6,8-dimethyl-3-phenyl-4-oxide substituents.

    Pyrimido(5,4-e)-1,2,4-triazine-5,7(6H,8H)-dione, 6,8-dimethyl-3-phenyl-: Without the 4-oxide substituent.

Uniqueness

The uniqueness of pyrimido(5,4-e)-1,2,4-triazine-5,7(6H,8H)-dione, 6,8-dimethyl-3-phenyl-, 4-oxide lies in its specific substituents, which can influence its chemical reactivity, biological activity, and physical properties. These unique features may make it more effective in certain applications compared to its analogs.

Properties

CAS No.

41661-91-0

Molecular Formula

C13H11N5O3

Molecular Weight

285.26 g/mol

IUPAC Name

6,8-dimethyl-4-oxido-3-phenylpyrimido[5,4-e][1,2,4]triazin-4-ium-5,7-dione

InChI

InChI=1S/C13H11N5O3/c1-16-11-9(12(19)17(2)13(16)20)18(21)10(14-15-11)8-6-4-3-5-7-8/h3-7H,1-2H3

InChI Key

WWPIWUYDGLRTEG-UHFFFAOYSA-N

Canonical SMILES

CN1C2=C(C(=O)N(C1=O)C)[N+](=C(N=N2)C3=CC=CC=C3)[O-]

Origin of Product

United States

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